3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide
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Overview
Description
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through the chlorination and trifluoromethylation of pyridine.
Coupling with Aniline Derivative: The pyridine intermediate is then coupled with 4-aminophenol to form the anilino derivative.
Formation of the Cyano-Butenamide Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The trifluoromethyl group and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and pyridine moieties but lacks the anilino and cyano-butenamide groups.
4-Chloro-3-(trifluoromethyl)aniline: Contains the trifluoromethyl and anilino groups but lacks the pyridine and cyano-butenamide moieties.
Uniqueness
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-cyanobut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2/c1-9(13(7-22)15(23)26)25-11-2-4-12(5-3-11)27-16-14(18)6-10(8-24-16)17(19,20)21/h2-6,8,25H,1H3,(H2,23,26)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWIXXIWVNCOB-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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